molecular formula C28H54N12O9 B14189923 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine CAS No. 921762-83-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine

Cat. No.: B14189923
CAS No.: 921762-83-6
M. Wt: 702.8 g/mol
InChI Key: TZNNJFKGQLTQPP-XSWYFRFISA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-threonine, and L-valine, each contributing to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the SPPS process. Large-scale synthesis requires optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The threonine residues can be oxidized to form hydroxythreonine derivatives.

    Reduction: The guanidino groups on the ornithine residues can be reduced to form amino derivatives.

    Substitution: The amino acids in the peptide chain can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under mild conditions.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Amino acid derivatives with activated ester groups, such as N-hydroxysuccinimide (NHS) esters.

Major Products

    Oxidation: Hydroxythreonine derivatives.

    Reduction: Amino derivatives of ornithine.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in targeting specific enzymes or receptors involved in disease processes.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.

    Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups but a shorter chain length.

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

921762-83-6

Molecular Formula

C28H54N12O9

Molecular Weight

702.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C28H54N12O9/c1-12(2)18(24(46)40-20(15(5)42)26(48)49)38-25(47)19(14(4)41)39-23(45)17(9-7-11-35-28(32)33)37-21(43)13(3)36-22(44)16(29)8-6-10-34-27(30)31/h12-20,41-42H,6-11,29H2,1-5H3,(H,36,44)(H,37,43)(H,38,47)(H,39,45)(H,40,46)(H,48,49)(H4,30,31,34)(H4,32,33,35)/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

TZNNJFKGQLTQPP-XSWYFRFISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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